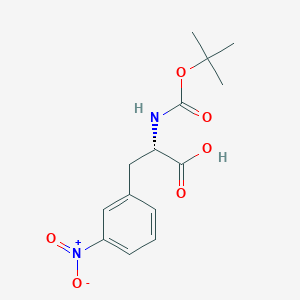

Boc-3-Nitro-L-Phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTGPXDXLMNQKK-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60927486 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131980-29-5 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of Boc-3-Nitro-L-Phenylalanine

An In-depth Technical Guide to the Chemical Properties of Boc-3-Nitro-L-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butyloxycarbonyl-3-nitro-L-phenylalanine (this compound) is a crucial unnatural amino acid derivative utilized extensively in peptide synthesis and medicinal chemistry.[1] Its structure incorporates the acid-labile Boc protecting group, essential for controlled, stepwise peptide elongation, and a nitro moiety on the phenyl ring.[1][2] This nitro group acts as an electron-withdrawing feature that can modulate a peptide's conformation, stability, and biological interactions.[1][2] Furthermore, it serves as a synthetic handle for further chemical modifications, such as reduction to an amine, enabling the creation of diverse molecular structures.[2] This guide provides a comprehensive overview of its chemical properties, experimental protocols for its use, and key applications in research and development.

Chemical and Physical Properties

This compound is a white, solid powder under standard conditions.[3][4] It is a key building block in solid-phase peptide synthesis (SPPS), valued for its stability and compatibility with various coupling reagents.[3] While extensive experimental data on some physical properties are not publicly available, a combination of supplier specifications and computational predictions provides a detailed profile of the compound.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound. It is important to distinguish between experimentally confirmed data from suppliers and computationally predicted values.

| Property | Value | Source | Notes |

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid | PubChem[5] | - |

| Synonyms | Boc-L-Phe(3-NO2)-OH, Boc-3-nitro-L-Phe-OH, N-Boc-3-nitro-L-phenylalanine | Chem-Impex, PubChem[3][5] | - |

| CAS Number | 131980-29-5 | Chem-Impex[3] | - |

| Molecular Formula | C₁₄H₁₈N₂O₆ | Chem-Impex[3] | - |

| Molecular Weight | 310.30 g/mol | PubChem[5] | - |

| Appearance | White powder | Chem-Impex[4] | - |

| Purity | ≥99% (Chiral Purity), ≥94.0% (HPLC) | Chem-Impex, Thermo Scientific[3][6] | Supplier specific |

| Melting Point | Not available | - | Data for Boc-L-phenylalanine is 85-88 °C[7] |

| Boiling Point | 506.9 ± 45.0 °C | ChemicalBook[8] | Predicted |

| Density | 1.290 ± 0.06 g/cm³ | ChemicalBook[8] | Predicted |

| pKa | 3.73 ± 0.10 | ChemicalBook[8] | Predicted |

| Solubility | Insoluble in water | Fisher Scientific[7] | Data for Boc-L-phenylalanine |

| Storage Conditions | 0-8 °C, Sealed in dry conditions | Chem-Impex, ChemicalBook[3][8] | - |

Spectroscopic Data

While specific spectral datasets for this compound are not widely published, supplier data confirms that the proton NMR spectrum is consistent with its structure.[6] Based on the known structure and spectra of similar compounds like Boc-L-phenylalanine, the following characteristic signals can be expected:

-

¹H NMR:

-

A large singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl (Boc) group.

-

Multiplets in the aromatic region (approx. 7.5-8.2 ppm) for the protons on the 3-nitrophenyl ring.

-

A multiplet for the alpha-proton (α-CH).

-

Two diastereotopic protons for the beta-methylene group (β-CH₂), appearing as a multiplet.

-

A broad singlet for the amide proton (NH).

-

A broad singlet for the carboxylic acid proton (COOH).

-

-

¹³C NMR:

-

Signals corresponding to the quaternary and methyl carbons of the Boc group.

-

Signals for the carbonyl carbons of the Boc and carboxylic acid groups.

-

Signals for the alpha- and beta-carbons.

-

Distinct signals for the carbons of the 3-nitrophenyl ring.

-

Experimental Protocols

The following protocols are standard methodologies for the synthesis and application of Boc-protected amino acids and are directly applicable to this compound.

Synthesis of this compound

This protocol describes the N-protection of the free amino acid 3-Nitro-L-Phenylalanine using di-tert-butyl dicarbonate ((Boc)₂O), a widely adopted and safe method.[9]

Materials:

-

3-Nitro-L-Phenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

tert-Butyl alcohol

-

Water

-

Pentane or Hexane

-

Potassium hydrogen sulfate (KHSO₄)

-

Ethyl acetate or Diethyl ether

Procedure:

-

In a suitable reaction vessel, dissolve NaOH in water. Add 3-Nitro-L-Phenylalanine with stirring at room temperature.

-

Dilute the mixture with tert-butyl alcohol to form a clear solution.

-

Add (Boc)₂O dropwise to the stirred solution over 1 hour. A precipitate may form during the addition.

-

Continue stirring the reaction mixture overnight at room temperature to ensure completion.

-

Extract the reaction mixture with pentane or hexane to remove unreacted (Boc)₂O and byproducts.

-

Cool the remaining aqueous layer in an ice bath and carefully acidify to a pH of 1-1.5 by adding a cold aqueous solution of KHSO₄.

-

Extract the resulting acidified mixture with ethyl acetate or diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound as a white solid.

Incorporation into a Peptide using Boc-SPPS

This protocol outlines a standard cycle for incorporating a Boc-protected amino acid into a growing peptide chain on a solid support (resin) using Boc Solid-Phase Peptide Synthesis (SPPS).[10][11]

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling Reagent: e.g., N,N'-Dicyclohexylcarbodiimide (DCC), HBTU, or HATU

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

Procedure (One Coupling Cycle):

-

Deprotection:

-

Swell the peptide-resin in DCM.

-

Treat the resin with a solution of 25-50% TFA in DCM for approximately 20-30 minutes to remove the N-terminal Boc group.[10]

-

Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group byproducts.

-

-

Neutralization:

-

Treat the resin with a solution of 5-10% DIEA in DCM for several minutes to neutralize the resulting N-terminal trifluoroacetate salt.[1]

-

Wash the resin thoroughly with DCM to remove excess base and its salt.

-

-

Coupling:

-

In a separate vessel, pre-activate this compound (typically 3-4 equivalents) with a coupling reagent like DCC in DCM or HBTU/DIEA in DMF.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture for 2-4 hours at room temperature to allow the coupling reaction to proceed to completion.

-

Monitor the reaction using a qualitative method like the Kaiser test to confirm the absence of free primary amines.[1]

-

-

Washing:

-

Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts, yielding the elongated peptide-resin ready for the next cycle.

-

Boc Group Deprotection in Solution Phase

This protocol is for removing the Boc protecting group from a peptide in solution, often after synthesis and purification.

Materials:

-

Boc-protected peptide containing a 3-nitro-L-phenylalanine residue

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Anhydrous Dichloromethane (DCM) or Dioxane

-

Cold diethyl ether

Procedure:

-

Dissolve the Boc-protected peptide in anhydrous DCM (for TFA deprotection) or anhydrous dioxane (for HCl deprotection).[12]

-

Add TFA to a final concentration of 20-50% or add the 4M HCl in dioxane solution.[12]

-

Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction's completion via an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, remove the solvent and excess acid in vacuo.

-

Triturate the resulting residue with cold diethyl ether to precipitate the deprotected peptide as its corresponding salt (TFA or HCl salt).

-

Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[12]

Applications in Research and Drug Development

This compound is a valuable tool for researchers in several fields:

-

Peptide Synthesis: It is a fundamental building block for introducing non-standard residues into peptides. The nitro group can influence peptide structure and function, aiding in the development of peptides with enhanced stability or receptor binding affinity.[1][3]

-

Drug Development: In medicinal chemistry, it is used to design novel therapeutics, including enzyme inhibitors and modulators of biological pathways.[3] The unique electronic properties imparted by the nitro group are leveraged to explore new structure-activity relationships, particularly in oncology and neuropharmacology research.[3][4]

-

Bioconjugation and Chemical Modification: The nitro group can be chemically reduced to an amino group, providing a reactive site for further functionalization. This allows for the attachment of fluorescent labels, imaging agents, or other molecules to a peptide, enhancing its utility as a research tool or therapeutic agent.[3]

Safety and Handling

While not classified as hazardous under GHS criteria, standard laboratory safety practices should be followed.[5]

-

Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][12]

-

Storage: Store in a tightly closed container in a dry, cool (0-8 °C), and well-ventilated place.[3][8]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[12]

-

Decomposition: Hazardous decomposition products include oxides of carbon and nitrogen.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]

- 3. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. BOC-D-3-NITROPHENYLALANINE(158741-21-0) 1H NMR spectrum [chemicalbook.com]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]

- 7. medchemexpress.com [medchemexpress.com]

- 8. H52058.06 [thermofisher.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chempep.com [chempep.com]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to Boc-3-Nitro-L-Phenylalanine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-3-nitro-L-phenylalanine (Boc-3-Nitro-L-phenylalanine), a crucial building block in peptide synthesis and drug discovery. This document details its chemical structure, a robust synthesis protocol, key physicochemical properties, and its applications in the development of novel therapeutics.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-phenylalanine, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a nitro group at the meta-position of the phenyl ring.[1][2] The Boc group is an acid-labile protecting group essential for preventing undesired reactions at the amino terminus during peptide synthesis. The presence of the electron-withdrawing nitro group on the aromatic side chain can modulate the chemical properties and biological activity of peptides incorporating this unnatural amino acid.[1]

Below is a visualization of the chemical structure of this compound.

References

Spectroscopic Data and Experimental Protocols for Boc-3-Nitro-L-Phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-3-nitro-L-phenylalanine (Boc-3-Nitro-L-Phenylalanine), a key building block in peptide synthesis and drug discovery. This document details nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols for their acquisition, to support the characterization and quality control of this important compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. The data presented here is based on typical values obtained in standard deuterated solvents.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | s | 1H | Ar-H (H-2) |

| ~7.95 | d | 1H | Ar-H (H-4) |

| ~7.50 | t | 1H | Ar-H (H-5) |

| ~7.40 | d | 1H | Ar-H (H-6) |

| ~5.10 | d | 1H | NH |

| ~4.60 | m | 1H | α-CH |

| ~3.30 | dd | 1H | β-CH₂ |

| ~3.15 | dd | 1H | β-CH₂ |

| 1.40 | s | 9H | C(CH₃)₃ |

Note: Chemical shifts can vary depending on the solvent and concentration. The aromatic proton shifts are estimations based on the substituent effects of the nitro group.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~174 | C=O (acid) |

| ~155 | C=O (Boc) |

| ~148 | Ar-C (C-3, C-NO₂) |

| ~139 | Ar-C (C-1) |

| ~135 | Ar-CH (C-4) |

| ~129 | Ar-CH (C-5) |

| ~122 | Ar-CH (C-2) |

| ~121 | Ar-CH (C-6) |

| ~80 | C (CH₃)₃ |

| ~54 | α-CH |

| ~38 | β-CH₂ |

| 28.3 | C(C H₃)₃ |

Note: The assignments for the aromatic carbons are approximate and may require 2D NMR techniques for definitive confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₈N₂O₆ |

| Molecular Weight | 310.30 g/mol [1] |

| Exact Mass | 310.1165 Da[1] |

| Major Ion [M+H]⁺ (m/z) | 311.1238 |

| Major Ion [M+Na]⁺ (m/z) | 333.1057 |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

2.1.1. Sample Preparation

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

2.1.2. Instrument Parameters

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

2.1.3. Data Processing

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

2.2.1. Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent mixture, typically containing a small amount of formic acid (0.1%) to promote protonation.

2.2.2. Instrument Parameters

-

Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 100 - 150 °C.

-

Mass Range: m/z 100-500.

2.2.3. Data Analysis

The resulting mass spectrum should be analyzed for the presence of the protonated molecule [M+H]⁺ and other adducts, such as the sodium adduct [M+Na]⁺. The high-resolution mass data can be used to confirm the elemental composition.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to High-Purity Boc-3-Nitro-L-Phenylalanine for Advanced Research and Pharmaceutical Development

Introduction: Boc-3-Nitro-L-Phenylalanine is a critical unnatural amino acid derivative used extensively in peptide synthesis and drug development.[1] Its structure incorporates two key chemical moieties: the tert-butyloxycarbonyl (Boc) protecting group and a nitro group (NO₂) on the phenyl ring. The Boc group provides temporary protection for the α-amino group, enabling controlled, stepwise elongation of peptide chains in solid-phase peptide synthesis (SPPS).[2] The nitro group introduces unique electronic and steric properties, allowing researchers to create peptides with modified conformations, enhanced stability, and altered biological activities, making it an invaluable tool in the design of novel therapeutics, particularly in oncology and neurology.[1] This guide provides an in-depth overview of commercial suppliers, synthesis protocols, and key applications for researchers, scientists, and drug development professionals.

Commercial Suppliers of High-Purity this compound

Sourcing high-purity this compound is paramount for achieving accuracy and efficiency in peptide synthesis.[3] The quality of the starting material directly impacts the yield and purity of the final peptide. Several reputable chemical suppliers offer this compound, each with specific quality grades and specifications. The following table summarizes the available quantitative data from prominent commercial suppliers.

| Supplier | Product Name | Purity Specification | Chiral Purity | Other Specifications | CAS Number |

| Thermo Scientific Chemicals | N-Boc-3-nitro-L-phenylalanine, 95% | ≥94.0% (HPLC) | ≥99% (ee, Chiral LC) | Water Content: ≤0.5% (Karl Fischer); Appearance: White | 131980-29-5 |

| Chem-Impex | This compound | Not specified (Overall) | ≥ 99% (Chiral purity) | Appearance: White powder; Storage: 0-8 °C | 131980-29-5 |

| J&K Scientific LLC | Boc-3-nitro-D-phenylalanine* | ≥ 97% (HPLC) | ≥ 98% (ee, Chiral HPLC) | - | 158741-21-0 |

| Carl ROTH | Boc-3-Nitro-L-Phenylalanin | ≥99 % (for biochemistry, PEPTIPURE® grade for general Boc-L-Phe) | Not explicitly stated for this derivative | - | 131980-29-5 |

*Note: Data for the D-enantiomer from J&K Scientific is included for comparison purposes as specific data for the L-enantiomer was not found in the search results. Carl ROTH's PEPTIPURE® line for other Boc-amino acids, like Boc-L-Phenylalanine, guarantees ≥99% purity.[2]

Synthesis, Purification, and Quality Control

The most common and efficient method for synthesizing Boc-protected amino acids is the reaction of the free amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[4]

Experimental Protocol 1: Synthesis of this compound

This protocol is adapted from the standard procedure for the N-tert-butoxycarbonylation of L-phenylalanine.[4][5]

Materials:

-

3-Nitro-L-Phenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

tert-Butyl alcohol

-

Water

-

Potassium hydrogen sulfate (KHSO₄)

-

Ethyl acetate or Diethyl ether

-

Hexane or Pentane

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a four-necked round-bottomed flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 3-Nitro-L-Phenylalanine (1 equivalent) and sodium hydroxide (1.1 equivalents) in a mixture of water and tert-butyl alcohol. Stir until a clear solution is formed.[5]

-

Boc Anhydride Addition: To the well-stirred solution, add di-tert-butyl dicarbonate (1 equivalent) dropwise over 1 hour at ambient temperature. The reaction is mildly exothermic, and the temperature may rise to 30-35°C.[5]

-

Reaction Completion: Continue stirring the mixture overnight at room temperature to ensure the reaction goes to completion. The final pH of the solution should be approximately 7.5-8.5.[5]

-

Workup - Extraction: Extract the reaction mixture twice with pentane to remove unreacted (Boc)₂O and other nonpolar impurities. Combine the aqueous layers.[5]

-

Acidification: Cool the aqueous solution in an ice bath and carefully acidify to a pH of 1-1.5 by adding a pre-made solution of potassium hydrogen sulfate in water. This step should be performed slowly as it is accompanied by the evolution of carbon dioxide.[5]

-

Product Extraction: Extract the resulting turbid mixture with four portions of ethyl acetate or diethyl ether. Combine the organic layers, wash twice with water, and dry over anhydrous sodium sulfate or magnesium sulfate.[5]

-

Isolation and Crystallization: Remove the solvent under reduced pressure using a rotary evaporator. The resulting oil can be crystallized from a hexane/ethyl acetate mixture. Adding a seed crystal can induce crystallization.[6]

-

Purification and Drying: Collect the white crystalline product by filtration, wash with cold hexane, and dry under vacuum to a constant weight.[5]

Visualization of Synthesis Workflow

Quality Control Methods

The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC). Chiral HPLC is employed to determine the enantiomeric excess (ee), ensuring the stereochemical integrity of the L-amino acid derivative. Other analytical techniques include Karl Fischer titration for water content and NMR for structural confirmation.[7] HPLC analysis of underivatized amino acids can be achieved using mixed-mode columns.[8]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a fundamental building block in Boc-based SPPS, a robust methodology for the stepwise synthesis of peptides on a solid support.[9]

Experimental Protocol 2: Boc Solid-Phase Peptide Synthesis Cycle

This protocol outlines the key steps in a typical manual Boc-SPPS cycle.[9][10]

Materials & Reagents:

-

Appropriate resin (e.g., Merrifield resin for peptide acids, MBHA resin for peptide amides)

-

Boc-protected amino acids (including this compound)

-

Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Neutralization solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM

-

Coupling reagents: e.g., HBTU/HOBt or DCC

-

Solvents: DCM, N,N-Dimethylformamide (DMF), Isopropanol (IPA)

-

Cleavage cocktail: e.g., Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with scavengers (e.g., anisole, thioanisole)

Procedure:

-

Resin Preparation (Swelling):

-

Place the resin in a reaction vessel.

-

Add DCM and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the solvent.[9]

-

-

Cycle 1: First Amino Acid Coupling:

-

The first Boc-amino acid is typically pre-loaded onto the resin or coupled via its cesium salt to prevent racemization.[10]

-

-

Iterative Synthesis Cycle (for each subsequent amino acid):

-

Step 3a: Nα-Boc Deprotection:

-

Step 3b: Neutralization:

-

Step 3c: Amino Acid Coupling:

-

In a separate vial, pre-activate the next Boc-amino acid (2-4 equivalents) with a coupling agent (e.g., HBTU) in DMF.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.[9]

-

Monitor the reaction completion with a qualitative method like the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

-

Final Cleavage and Deprotection:

-

Once the desired sequence is assembled, wash and dry the peptide-resin.

-

Treat the resin with a strong acid cocktail (e.g., anhydrous HF) to cleave the peptide from the solid support and remove the side-chain protecting groups simultaneously.

-

Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.[9]

-

-

Purification:

-

Purify the crude peptide using Reverse-Phase HPLC (RP-HPLC) to obtain the final product of high purity.[11]

-

Visualization of Boc-SPPS Workflow

References

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-L-Phenylalanine, 100 g, CAS No. 13734-34-4 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 7. S-Nitrosylation of Peroxiredoxin II E Promotes Peroxynitrite-Mediated Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. helixchrom.com [helixchrom.com]

- 9. benchchem.com [benchchem.com]

- 10. chempep.com [chempep.com]

- 11. benchchem.com [benchchem.com]

The Strategic Role of the Nitro Group in Boc-3-Nitro-L-Phenylalanine: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Functionality of Boc-3-Nitro-L-Phenylalanine

This compound is a versatile synthetic amino acid that serves as a critical building block in peptide synthesis and drug discovery. Its unique chemical architecture, featuring a tert-butyloxycarbonyl (Boc) protecting group and a nitro functional group on the phenyl ring, offers a strategic advantage in the design of novel peptides and peptidomimetics with enhanced biological activity and tailored properties. This technical guide provides a comprehensive overview of the pivotal role of the nitro group in the functionality of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Functionality: The Dual Role of the Nitro Group

The presence of the nitro group on the phenyl ring of phenylalanine imparts two primary functionalities that are of significant interest in medicinal chemistry and drug development: modulation of electronic properties and as a versatile chemical handle for further modification.

1. Modulation of Physicochemical and Biological Properties:

The nitro group is a strong electron-withdrawing group. Its incorporation into the side chain of phenylalanine can significantly alter the electronic and conformational properties of the resulting peptide. This modification can lead to:

-

Enhanced Receptor Binding and Biological Activity: The altered electron distribution on the aromatic ring can influence key interactions with biological targets, such as receptors and enzymes, potentially leading to enhanced binding affinity and increased biological potency.[1][2][3]

-

Conformational Constraints: The steric bulk and electronic nature of the nitro group can introduce specific conformational constraints within the peptide backbone, which can be exploited to stabilize desired secondary structures, such as β-turns or helical motifs, that are crucial for biological recognition.[1]

-

Increased Stability: The modification can enhance the peptide's resistance to enzymatic degradation, thereby improving its in vivo stability and pharmacokinetic profile.

2. A Precursor for Further Functionalization:

The nitro group serves as a valuable synthetic handle that can be chemically transformed to introduce further diversity and functionality into the peptide. The most common transformation is the reduction of the nitro group to an amine (NH₂), yielding 3-amino-L-phenylalanine.[2] This transformation opens up a plethora of possibilities for:

-

Bioconjugation: The resulting amino group can be used for the attachment of various molecules, including fluorescent probes, imaging agents, or drug payloads, to enhance the peptide's utility in diagnostics and targeted drug delivery.[2][3]

-

Pharmacophore Elaboration: The amino group can be further derivatized to introduce new functional groups that can interact with the biological target, allowing for the fine-tuning of the peptide's pharmacological properties.

Quantitative Data Summary

The following tables summarize key quantitative data related to the physical properties of this compound and the biological activity of peptides incorporating a nitrophenylalanine residue.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈N₂O₆ | [4][5] |

| Molecular Weight | 310.3 g/mol | [4][5] |

| Appearance | White to off-white powder | [2] |

| Purity (by HPLC) | ≥99% | [2] |

| Storage Temperature | 2-8 °C | [2] |

Table 1: Physical and Chemical Properties of this compound. This table provides a summary of the key physical and chemical characteristics of the compound.

| Peptide Analogue | Receptor | Biological Activity (Relative Potency) | Reference |

| [p-NO₂-Phe⁷]-Substance P | NK-1 | Reduced Activity | [2] |

| [p-NO₂-Phe⁸]-Substance P | NK-1 | Close to Maximal Activity | [2] |

| [p-NH₂-Phe⁷]-Substance P | NK-1 | Similar to Substance P | [2] |

| [p-NH₂-Phe⁸]-Substance P | NK-1 | Similar to Substance P | [2] |

Table 2: Biological Activity of p-Nitrophenylalanine and p-Aminophenylalanine Containing Substance P Analogues. This table illustrates the impact of the nitro group and its reduced form on the biological activity of Substance P, a neuropeptide that binds to the Neurokinin-1 (NK-1) receptor. The data indicates that the position of the modification significantly influences the peptide's potency.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound.

Protocol 1: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Boc-SPPS procedure for incorporating a this compound residue into a growing peptide chain on a solid support.

Materials:

-

Boc-protected amino acid-loaded resin (e.g., Boc-Gly-Merrifield resin)

-

This compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU/HOBt or DCC)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Wash the resin with DCM (3 x 1 min).

-

Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.

-

Wash the resin with DCM (5 x 1 min).

-

-

Neutralization:

-

Wash the resin with DCM (2 x 1 min).

-

Add a solution of 10% DIEA in DCM and agitate for 5 minutes.

-

Wash the resin with DCM (5 x 1 min).

-

-

Coupling of this compound:

-

Dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

-

Add HBTU (3 equivalents) and DIEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.

-

-

Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Reduction of the Nitro Group to an Amino Group on the Solid Support

This protocol describes the conversion of the 3-nitrophenylalanine residue to a 3-aminophenylalanine residue within the peptide sequence while it is still attached to the solid support.

Materials:

-

Peptide-resin containing a 3-nitrophenylalanine residue

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Reduction Reaction:

-

Prepare a solution of SnCl₂·2H₂O (10 equivalents relative to the nitro group) in DMF.

-

Add the SnCl₂ solution to the resin and agitate at room temperature for 12-24 hours.

-

-

Washing:

-

Wash the resin thoroughly with DMF (5 x 2 min) to remove excess tin salts.

-

Wash the resin with DCM (5 x 2 min).

-

-

Further Synthesis or Cleavage: The resin can now be used for further peptide elongation or subjected to cleavage from the solid support.

Mandatory Visualizations

Logical Relationship of Nitro Group Functionality

Caption: Logical workflow illustrating the dual functionality of the nitro group in this compound.

Experimental Workflow for SPPS and Nitro Group Reduction

Caption: Step-by-step workflow for the solid-phase synthesis of a peptide containing 3-amino-L-phenylalanine.

Signaling Pathway of the Neurokinin-1 (NK-1) Receptor

Caption: Simplified signaling cascade initiated by the binding of Substance P to the Neurokinin-1 receptor.[6][7][8][9]

Conclusion

This compound is a powerful and versatile tool in the arsenal of peptide chemists and drug developers. The strategic placement of the nitro group offers a dual advantage: it allows for the modulation of the peptide's inherent biological and physical properties and provides a convenient handle for subsequent chemical modifications. This enables the rational design and synthesis of novel peptide-based therapeutics with enhanced potency, stability, and functionality. The experimental protocols and conceptual frameworks provided in this guide serve as a valuable resource for researchers seeking to leverage the unique properties of this compound in their drug discovery and development endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological activities of photoaffinity labeling analogues of substance P [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C14H18N2O6 | CID 2761816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Incorporating 3-Nitro-Phenylalanine into Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptide structures is a potent strategy for modulating their biological activity, stability, and utility as research tools. Among these, 3-nitro-phenylalanine (3-NO2-Phe), a derivative of the natural amino acid phenylalanine, offers a unique set of physicochemical properties that have significant implications for peptide science and drug discovery. The introduction of a nitro group onto the phenyl ring enhances the versatility of the amino acid, enabling its use as a fluorescent quencher, a modulator of biological activity, and a tool for studying peptide-protein interactions. This technical guide provides a comprehensive overview of the biological significance of incorporating 3-nitro-phenylalanine into peptides, detailing experimental protocols, presenting quantitative data, and visualizing key workflows and potential signaling pathways.

Core Concepts: The Impact of the Nitro Group

The defining feature of 3-nitro-phenylalanine is the electron-withdrawing nitro (-NO2) group at the meta-position of the phenyl ring. This modification imparts several key characteristics that are exploited in various biological applications:

-

Fluorescence Quenching: The nitroaromatic ring of 3-nitro-phenylalanine can act as an efficient quencher of fluorescence, particularly for fluorophores that emit in the near-UV and visible range.[1][2] This property is the foundation for its use in Förster Resonance Energy Transfer (FRET)-based assays to study enzyme activity and molecular interactions.[1][2]

-

Modulation of Bioactivity: The electronic and steric properties of the nitro group can alter the conformation and binding affinity of peptides to their biological targets.[1][3] This can lead to enhanced or modified pharmacological profiles, making it a valuable tool in drug design and structure-activity relationship (SAR) studies.[1][3]

-

Increased Stability: While not as extensively documented as for other unnatural amino acids like D-isomers, the incorporation of modified amino acids can influence a peptide's resistance to proteolytic degradation.[4]

-

Chemical Handle: The nitro group can be chemically reduced to an amine, providing a reactive site for further derivatization, such as the attachment of labels, crosslinkers, or other functional moieties.[1]

Applications in Biological Research and Drug Development

The unique properties of 3-nitro-phenylalanine have led to its application in several key areas of research:

Enzyme Activity and Inhibition Assays (FRET-based)

A primary application of 3-nitro-phenylalanine is in the design of FRET-based protease substrates. In these peptides, a fluorophore (donor) is paired with 3-nitro-phenylalanine (acceptor/quencher). In the intact peptide, the close proximity of the two moieties leads to quenching of the donor's fluorescence. Upon enzymatic cleavage of the peptide bond between the donor and quencher, the fluorescence is restored, providing a real-time measure of enzyme activity.[1][2]

Table 1: Example Fluorophore-Quencher Pairs for FRET Peptides

| Fluorophore (Donor) | Quencher (Acceptor) | Excitation (nm) | Emission (nm) | Reference(s) |

| 2-Aminobenzoyl (Abz) | 3-Nitro-tyrosine | 320 | 420 | [1] |

| 2-Aminobenzoyl (Abz) | 4-Nitro-phenylalanine | 320 | 420 | [1] |

| Dansyl | 4-Nitro-phenylalanine | 342 | 562 | [1] |

Note: While 3-nitro-tyrosine and 4-nitro-phenylalanine are more commonly cited in readily available literature as quenchers for Abz and Dansyl, the quenching principle is applicable to 3-nitro-phenylalanine as well.

Antimicrobial Peptide Development

The modification of antimicrobial peptides (AMPs) with unnatural amino acids is a strategy to enhance their potency and stability. While specific quantitative data for 3-nitro-phenylalanine-containing AMPs is not abundant in the reviewed literature, the principle of altering hydrophobicity and charge distribution by such modifications is a key aspect of AMP design.

Table 2: Illustrative Minimum Inhibitory Concentrations (MIC) of Modified Antimicrobial Peptides

| Peptide | Sequence | Target Organism | MIC (µM) | Reference(s) |

| SET-M33D (D-amino acid analog) | (kkirvrlsa)4K2KβA-OH | S. aureus (MRSA) | 0.7 - 6.0 | [4] |

| FtAMP-R21F (mutant) | - | T. koningii | 8 | [3] |

| StAMP-7 (Trp-rich) | - | Gram-positive bacteria | 1.0 - 125 | [5] |

This table provides examples of how modifications, including the use of unnatural amino acids, can impact the MIC of antimicrobial peptides. Specific data for 3-nitro-phenylalanine containing peptides would require targeted experimental evaluation.

Probing Peptide-Receptor Interactions and Signaling

The incorporation of 3-nitro-phenylalanine can serve as a probe to understand the structural requirements for peptide-receptor binding. Alterations in binding affinity or downstream signaling upon substitution of a native phenylalanine with its nitrated counterpart can provide insights into the importance of the aromatic ring's electronic properties in the interaction. While high concentrations of free phenylalanine have been shown to induce apoptosis in cortical neurons via the RhoA/ROCK signaling pathway, direct evidence of 3-nitro-phenylalanine-containing peptides modulating specific signaling cascades such as the MAPK pathway is an area for further investigation.[6][7][8][9][10][11][12][13][14]

Experimental Protocols

Incorporation of 3-Nitro-Phenylalanine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The standard method for synthesizing peptides containing 3-nitro-phenylalanine is Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-3-nitro-L-phenylalanine

-

Appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

-

Other Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HOBt)

-

Activator base (e.g., DIPEA)

-

Fmoc deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate Fmoc-3-nitro-L-phenylalanine (or another Fmoc-amino acid) with HBTU/HOBt and DIPEA in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Monitor coupling completion with a Kaiser test.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

-

Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

FRET-Based Protease Activity Assay

Materials:

-

FRET peptide substrate containing a fluorophore and 3-nitro-phenylalanine as the quencher.

-

Protease of interest.

-

Assay buffer.

-

96-well black microplate.

-

Fluorescence plate reader.

Protocol:

-

Reagent Preparation: Prepare solutions of the FRET peptide substrate and the protease in the assay buffer.

-

Assay Setup: In a 96-well plate, add the FRET peptide substrate to each well.

-

Reaction Initiation: Add the protease solution to the wells to initiate the enzymatic reaction. Include a negative control with buffer instead of the enzyme.

-

Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot. For kinetic studies, perform the assay with varying substrate concentrations to determine Km and kcat values.

Cell-Based Apoptosis Assay (Annexin V/PI Staining)

Materials:

-

Peptide containing 3-nitro-phenylalanine.

-

Cell line of interest.

-

Cell culture medium and supplements.

-

Annexin V-FITC and Propidium Iodide (PI) staining kit.

-

Flow cytometer.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of the 3-nitro-phenylalanine-containing peptide for a specified duration. Include an untreated control.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of the peptide.

Potential Signaling Pathways

While direct evidence for 3-nitro-phenylalanine-containing peptides is emerging, related research suggests potential interactions with key cellular signaling pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Peptides can modulate this pathway at various levels. A peptide containing 3-nitro-phenylalanine could potentially interact with receptors or kinases in this pathway, thereby influencing cellular fate.[6][8][9][12]

RhoA/ROCK Signaling Pathway in Apoptosis

The RhoA/ROCK pathway is implicated in regulating cytoskeletal dynamics and apoptosis. High concentrations of phenylalanine have been shown to induce neuronal apoptosis through this pathway.[7][10][13][14] It is plausible that peptides incorporating 3-nitro-phenylalanine could also influence this pathway, either by mimicking or antagonizing the effects of native ligands.

Conclusion

The incorporation of 3-nitro-phenylalanine into peptides provides a versatile tool for researchers in chemistry, biology, and pharmacology. Its utility as a fluorescence quencher is well-established, enabling the development of sensitive FRET-based assays for studying enzyme kinetics. Furthermore, the modification of peptides with this non-canonical amino acid offers a promising avenue for modulating biological activity and improving stability, although more quantitative structure-activity relationship studies are needed to fully realize its potential in drug development. The detailed protocols and conceptual frameworks presented in this guide serve as a valuable resource for scientists seeking to harness the unique properties of 3-nitro-phenylalanine in their research endeavors. As our understanding of the interplay between peptide structure and function deepens, the strategic use of such modified amino acids will undoubtedly continue to drive innovation in peptide science.

References

- 1. interchim.fr [interchim.fr]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial and Anti-Inflammatory Activity of an Antimicrobial Peptide Synthesized with D Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Interrogating PP1 Activity in the MAPK Pathway with Optimized PP1‐Disrupting Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of MAP kinase activity by peptide receptor signalling pathway: paradigms of multiplicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Exploring the Role of RhoA/ROCK Signaling in Pain: A Narrative Review [aginganddisease.org]

- 11. mdpi.com [mdpi.com]

- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Safety and Handling Guidelines for Boc-3-Nitro-L-Phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official institutional and regulatory safety protocols. All laboratory work should be conducted by qualified personnel using appropriate personal protective equipment and engineering controls.

Introduction

Boc-3-Nitro-L-phenylalanine is a protected amino acid derivative increasingly utilized in peptide synthesis and drug discovery. The presence of the nitro group on the phenyl ring introduces unique electronic and steric properties, making it a valuable building block for creating novel peptides and peptidomimetics with potential therapeutic applications. However, the nitroaromatic moiety also necessitates careful consideration of its handling, storage, and potential hazards. This guide provides a comprehensive overview of the safety and handling guidelines for this compound, compiled from available safety data and general knowledge of related chemical classes.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| Molecular Formula | C14H18N2O6 | [1][2] |

| Molecular Weight | 310.3 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [2][3] |

| Melting Point | Not consistently reported | |

| Boiling Point | ~506.9 °C (Predicted) | [4] |

| Density | ~1.290 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in various organic solvents. | |

| Storage Temperature | 2-8°C, sealed in a dry environment. | [2][4][5] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not currently classified as a hazardous substance by most suppliers.[1] However, due to the presence of the nitroaromatic group, it is prudent to handle it with care, considering the potential hazards associated with this class of compounds. For a similar compound, N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine, GHS hazard statements include warnings for being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[6]

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause serious eye irritation.

-

Ingestion: May be harmful if swallowed.

First Aid Measures

In the event of exposure, the following first aid measures are recommended.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[9][10]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9][10]

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust. Ensure adequate ventilation.[10]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[9]

-

Methods for Cleaning Up: For small spills, carefully sweep up the solid material and place it in a suitable, labeled container for disposal. For large spills, contain the material and collect it for disposal. Avoid generating dust.[10]

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[11] Wear appropriate PPE. Avoid contact with skin, eyes, and clothing.[8] Avoid the formation of dust and aerosols.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] The recommended storage temperature is between 2°C and 8°C.[2][4][5]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[10]

-

Conditions to Avoid: Avoid exposure to high temperatures and strong acids. The Boc protecting group is labile to strong acidic conditions.

-

Incompatible Materials: Strong oxidizing agents, strong acids.[10]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[9][10]

Experimental Protocols for Safety Assessment

Acute Oral Toxicity - OECD Test Guideline 420, 423, or 425

This test provides information on the potential health hazards arising from a single oral exposure to the substance.[12][13]

-

Principle: A single dose of the substance is administered orally to a group of rodents. The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.[12]

-

Test Animals: Typically rats or mice.[14]

-

Dose Levels: A stepwise procedure with fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight) is used to minimize the number of animals required.[15]

-

Observations: Include mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), body weight changes, and gross necropsy at the end of the study.[15]

-

Data Analysis: The results are used to determine the LD50 (the dose that is lethal to 50% of the test animals) or to classify the substance according to its acute oral toxicity.[12][13]

Mutagenicity - Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This in vitro assay is used to assess the potential of a substance to cause gene mutations.[16][17][18]

-

Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[17] The bacteria are exposed to the test substance, and the number of colonies that revert to a state where they can synthesize the amino acid is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

-

Metabolic Activation: The assay is performed both with and without an external metabolic activation system (e.g., a rat liver homogenate, S9 fraction) to mimic mammalian metabolism.[17]

-

Procedure:

-

Prepare different concentrations of the test substance.

-

Mix the test substance with the bacterial culture and, in parallel experiments, with the S9 metabolic activation mix.

-

Pour the mixture onto a minimal agar plate lacking the essential amino acid.

-

Incubate the plates for 48-72 hours.

-

Count the number of revertant colonies.

-

-

Data Analysis: A dose-dependent increase in the number of revertant colonies that is at least double the background rate is generally considered a positive result.

Visualization of Workflows and Pathways

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A workflow for the safe handling of this compound.

Potential Degradation Pathway

The following diagram illustrates a potential degradation pathway for this compound under strong acidic conditions, leading to the removal of the Boc protecting group.

References

- 1. This compound | C14H18N2O6 | CID 2761816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Boc-3-nitro-L-phenylalanine, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. BOC-L-3-NITROPHENYLALANINE CAS#: 131980-29-5 [amp.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine | C14H18N2O6 | CID 7021882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. aksci.com [aksci.com]

- 9. carlroth.com [carlroth.com]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. oecd.org [oecd.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. scribd.com [scribd.com]

- 16. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 17. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 18. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]

Methodological & Application

Application Notes and Protocols for Boc-3-Nitro-L-Phenylalanine Coupling in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-Nitro-L-Phenylalanine is a valuable non-canonical amino acid derivative utilized in solid-phase peptide synthesis (SPPS) to introduce a nitro group into peptide sequences. This modification can enhance biological activity and provide unique structural properties for various applications, including the development of novel therapeutics in oncology and neurology.[1][2] The electron-withdrawing nature of the nitro group can influence peptide conformation, stability, and receptor binding.[3][4]

This document provides a detailed protocol for the efficient incorporation of this compound into peptides using the Boc/Bzl protection strategy. It includes a comparison of common coupling reagents, protocols for coupling and potential side reactions, and a relevant signaling pathway where peptides containing modified phenylalanine residues play a role.

Data Presentation

Table 1: Comparative Performance of Common Coupling Reagents for Boc-Amino Acid Coupling

The selection of an appropriate coupling reagent is critical for achieving high coupling efficiency, especially for amino acids with unique electronic properties like 3-Nitro-L-Phenylalanine. While specific quantitative data for this compound is not extensively published, the following table summarizes the typical performance of common coupling reagents used in Boc-SPPS, which can be used as a guideline.

| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |

| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | Cost-effective and reliable for most standard couplings. |

| HATU | Aminium/Uronium Salt | >95 | Very Fast | Very Low | Highly efficient for sterically hindered or challenging couplings. |

| DIC/HOBt | Carbodiimide/Additive | >90 | Moderate | Low | A classic and effective combination; the byproduct, diisopropylurea, is soluble in common washing solvents. |

| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from some other phosphonium salts. |

Experimental Protocols

General Workflow for Boc-SPPS

The incorporation of this compound follows the standard cyclical workflow of Boc-based solid-phase peptide synthesis.

Protocol 1: Coupling of this compound using HATU

This protocol is recommended for achieving high coupling efficiency.

Materials:

-

Resin with a free N-terminal amine

-

This compound (3 equivalents relative to resin loading)

-

HATU (3 equivalents)

-

N,N-Diisopropylethylamine (DIEA) (6 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Wash the resin with DCM (3x).

-

Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.

-

Agitate for 5 minutes, drain, and add a fresh 50% TFA/DCM solution.

-

Agitate for an additional 20-25 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DCM (5x).

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin.

-

Agitate for 2 minutes, then drain. Repeat this step.

-

Wash the resin with DCM (5x) to remove excess base.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve this compound (3 eq.) and HATU (3 eq.) in DMF.

-

Add DIEA (6 eq.) to the solution and agitate for 1-2 minutes to pre-activate the amino acid.

-

Immediately add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring and Washing:

-

Monitor the reaction completion using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates complete coupling.

-

If the coupling is incomplete, a second coupling can be performed with fresh reagents.

-

Once complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

Potential Side Reactions and Mitigation

1. Racemization: While generally low with modern coupling reagents, the risk of racemization exists. Using HATU is known to minimize this side reaction. Pre-activation times should be kept short, and the activated amino acid should be used immediately.

2. Reduction of the Nitro Group: The nitro group on the phenylalanine side chain is generally stable to the standard conditions of Boc-SPPS, including repeated treatments with TFA for Boc deprotection. However, it can be susceptible to reduction under certain conditions.

-

During Catalytic Hydrogenation: If catalytic hydrogenation is used for the removal of other protecting groups, the nitro group will likely be reduced to an amine.

-

During Final Cleavage: Strong reducing conditions during the final cleavage from the resin could potentially affect the nitro group. Standard cleavage with anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) is not expected to reduce the nitro group.[5][6] However, if reducing scavengers are used in high concentrations, some reduction might occur.

Mitigation:

-

Avoid catalytic hydrogenation if the nitro group needs to be preserved.

-

Use standard HF or TFMSA cleavage protocols with appropriate scavengers that do not have strong reducing potential towards the nitro group. Anisole is a common scavenger used in HF cleavage to trap carbocations.[5]

Protocol 2: Final Cleavage from the Resin (HF Cleavage)

Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.

Materials:

-

Dried peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Anisole (scavenger)

-

Cold diethyl ether

Procedure:

-

Place the dried peptide-resin in the reaction vessel of the HF cleavage apparatus.

-

Add anisole (typically 1 mL per gram of resin).

-

Cool the reaction vessel to -5 to 0°C.

-

Carefully distill anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).

-

Stir the mixture at 0°C for 1-2 hours.

-

Remove the HF by evaporation under a stream of nitrogen.

-

Wash the resin with cold diethyl ether to precipitate the crude peptide.

-

Collect the precipitated peptide by filtration and dry it under vacuum.

Signaling Pathway

Peptides containing modified phenylalanine residues have been investigated for their potential to modulate signaling pathways involved in cancer. For instance, certain L-phenylalanine dipeptides have been shown to inhibit the growth of prostate cancer cells by affecting key signaling cascades like the PI3K/Akt and MAPK pathways.[7] These pathways are crucial for cell proliferation, survival, and metastasis.[8][9][10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 6. peptide.com [peptide.com]

- 7. MAP Kinases and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting PI3K/Akt signaling in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Standard Deprotection Methods for Boc-3-Nitro-L-Phenylalanine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis and medicinal chemistry, prized for its stability under various conditions and its facile removal under acidic conditions. Boc-3-Nitro-L-phenylalanine is a critical building block in the synthesis of novel peptides and pharmaceutical intermediates, where the nitro group can serve as a precursor for further functionalization or to modulate the electronic properties of the molecule.[1][2] This document provides detailed application notes and protocols for the standard deprotection of this compound, focusing on common acidic methodologies and addressing potential side reactions.

The primary challenge during the deprotection of Boc-protected aromatic amino acids is the potential for alkylation of the aromatic ring by the tert-butyl cation generated in the reaction.[3] The electron-withdrawing nature of the nitro group in this compound can influence the reactivity of the phenyl ring, making the selection of appropriate deprotection conditions and scavengers crucial for achieving high yield and purity.

Standard Acidic Deprotection Methods

The most common methods for the removal of the Boc group involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[4][5]

Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most widely used method for Boc deprotection in both solid-phase and solution-phase synthesis.

Mechanism: The reaction proceeds via protonation of the carbamate oxygen by TFA, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a trifluoroacetate salt.[6]

Potential Side Reaction: Ring Alkylation The generated tert-butyl cation is a reactive electrophile that can alkylate the electron-rich phenyl ring of the phenylalanine derivative, leading to the formation of tert-butyl-3-nitro-L-phenylalanine isomers as a significant byproduct.[3] While the nitro group is electron-withdrawing, the potential for this side reaction should not be disregarded. To mitigate this, the use of scavengers is highly recommended. Common scavengers include triisopropylsilane (TIS) and water, which effectively trap the tert-butyl cation.[3]

Deprotection using Hydrogen Chloride (HCl) in Dioxane

Anhydrous HCl in an organic solvent like dioxane is another effective reagent for Boc deprotection, often yielding the hydrochloride salt of the deprotected amine.[7][8] This method can be advantageous when the trifluoroacetate counterion is undesirable for subsequent reactions.

Quantitative Data Summary

While specific quantitative data for the deprotection of this compound is not extensively published in comparative tables, the following table summarizes typical conditions and expected outcomes based on standard protocols for Boc-protected amino acids. Researchers should optimize these conditions for their specific substrate and scale.

| Deprotection Method | Reagent Concentration | Solvent | Scavenger (Recommended) | Typical Reaction Time | Typical Yield | Notes |

| TFA/DCM | 20-50% TFA (v/v) | Dichloromethane (DCM) | TFA/TIS/H₂O (95:2.5:2.5 v/v/v) | 30-120 min | >90% | The use of scavengers is critical to prevent tert-butylation of the aromatic ring.[3][4] |

| HCl/Dioxane | 4 M HCl | 1,4-Dioxane | None typically required, but TIS can be added if alkylation is observed. | 30-60 min | >90% | Provides the hydrochloride salt directly, which can be advantageous for subsequent steps.[5][7] |

Experimental Protocols

Protocol 1: Deprotection of this compound using TFA/DCM with Scavengers

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized Water

-

Cold diethyl ether

Procedure:

-

Dissolve this compound (1.0 equiv) in anhydrous DCM.

-

Prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 volumetric ratio. A typical volume is 10 mL of cocktail per gram of protected amino acid.

-

Add the cleavage cocktail to the solution of the protected amino acid at room temperature with stirring.

-

Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS). The reaction is typically complete within 1-2 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of the TFA and DCM.

-

Precipitate the deprotected amino acid TFA salt by adding the concentrated residue to a 10-fold volume of cold diethyl ether.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the solid with cold diethyl ether (2-3 times) to remove scavengers and organic-soluble impurities.

-

Dry the product under vacuum.

Protocol 2: Deprotection of this compound using 4M HCl in Dioxane

Materials:

-

This compound

-

4 M HCl in 1,4-Dioxane

-

Anhydrous diethyl ether

Procedure:

-

Dissolve this compound (1.0 equiv) in a minimal amount of a co-solvent like methanol if necessary, and then dilute with 1,4-dioxane.

-

Add the 4 M HCl solution in dioxane (typically 5-10 equivalents of HCl) to the solution of the protected amino acid at room temperature.

-

Stir the reaction mixture for 30-60 minutes. The deprotected product may precipitate as the hydrochloride salt.

-

Monitor the reaction by TLC or LC-MS to ensure completion.

-

If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with anhydrous diethyl ether to induce precipitation if necessary.

-

Wash the solid product with anhydrous diethyl ether and dry under vacuum.

Alternative Deprotection Methods

For substrates sensitive to strong acids, milder deprotection methods can be employed.

Deprotection using Zinc Bromide (ZnBr₂)

Lewis acids such as zinc bromide can catalyze the removal of the Boc group under milder conditions than strong Brønsted acids.[9]

Protocol 3: Deprotection using Zinc Bromide

-

Dissolve the Boc-protected amino acid in an anhydrous solvent such as dichloromethane.

-

Add an excess of zinc bromide (2-3 equivalents).

-

Stir the mixture at room temperature. The reaction may be slow and require monitoring over several hours to days.[10]

-

Upon completion, quench the reaction with a mild aqueous base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the free amine.

Deprotection using Oxalyl Chloride in Methanol

A recently reported mild method involves the use of oxalyl chloride in methanol, which can be effective for substrates with acid-labile functionalities.[11][12]

Protocol 4: Deprotection using Oxalyl Chloride/Methanol

-

Dissolve the Boc-protected amino acid in methanol at room temperature.

-

Add oxalyl chloride (typically 3 equivalents) to the solution. An exotherm may be observed.

-

Stir the reaction for 1-4 hours, monitoring by TLC.

-